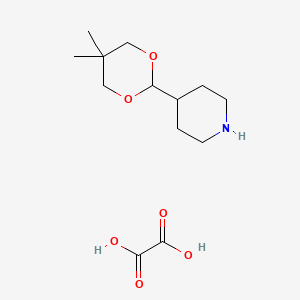

4-(5,5-Dimethyl-1,3-dioxan-2-YL)piperidine oxalate

Description

Molecular Composition and Structural Overview

The molecular composition of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)piperidine oxalate is defined by the empirical formula C₁₃H₂₃NO₆, which reflects the combination of the parent piperidine derivative with oxalic acid to form the salt. The compound exhibits a molecular weight of 289.32 grams per mole, as confirmed by multiple chemical databases and supplier specifications. The structural architecture consists of a central piperidine ring, which is a six-membered saturated heterocycle containing one nitrogen atom, to which a 5,5-dimethyl-1,3-dioxan-2-yl substituent is attached at the 4-position. This dioxane moiety introduces additional complexity through its two oxygen atoms positioned at the 1 and 3 positions of the six-membered ring, with two methyl groups attached to the carbon at the 5-position.

The three-dimensional structure of this compound exhibits specific spatial relationships that are critical for understanding its chemical behavior and potential interactions. The piperidine ring adopts a chair conformation in its most stable state, providing a rigid framework that influences the orientation of the attached dioxane system. The 5,5-dimethyl substitution on the dioxane ring creates steric bulk that affects both the conformational preferences and the accessibility of reactive sites within the molecule. Physical characterization data indicates that the compound exists as a white solid at room temperature, with a defined melting point range of 204-206 degrees Celsius, suggesting a crystalline structure with regular packing arrangements.

| Structural Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₂₃NO₆ | |

| Molecular Weight | 289.32 g/mol | |

| Melting Point | 204-206°C | |

| Physical State | White solid | |

| Calculated Boiling Point | 273°C at 760 mmHg |

The compound's structural identity is further confirmed through spectroscopic analysis techniques, though specific Nuclear Magnetic Resonance data for this oxalate salt is limited in the available literature. The parent piperidine structure typically exhibits characteristic Carbon-13 Nuclear Magnetic Resonance signals around 47, 27.2, and 25.2 parts per million, while Proton Nuclear Magnetic Resonance shows signals at 2.79, 2.19, and 1.51 parts per million. These spectroscopic fingerprints provide important confirmation of the piperidine structural motif within the larger molecular framework.

Historical Context and Research Significance

The development and characterization of this compound can be traced within the broader historical context of piperidine chemistry and heterocyclic compound research. Piperidine itself was first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, both of whom obtained the compound through the treatment of piperine with nitric acid. This early discovery established piperidine as one of the fundamental building blocks in organic chemistry, leading to extensive research into its derivatives and applications. The systematic study of piperidine derivatives has continued to evolve, with modern research focusing on their pharmaceutical applications and synthetic utility.

The specific compound under examination was first cataloged in chemical databases in 2005, when it received its initial entry in PubChem with the compound identification number 2779761. This relatively recent documentation reflects the ongoing expansion of chemical knowledge and the continuous synthesis of new derivatives based on established structural motifs. The compound's registration and characterization coincided with increased interest in heterocyclic compounds for pharmaceutical applications, particularly those incorporating multiple ring systems that could provide enhanced selectivity and potency in biological systems.

Research significance for this compound stems from its incorporation of two distinct heterocyclic systems that are both well-established in medicinal chemistry. The piperidine core represents a privileged scaffold that appears in numerous pharmaceuticals across diverse therapeutic areas, including central nervous system agents, cardiovascular drugs, and analgesics. More than half of known organic compounds are heterocycles, and approximately 59% of United States Food and Drug Administration-approved drugs contain nitrogen heterocycles, emphasizing the fundamental importance of such structures in pharmaceutical research. The addition of the dioxane functionality introduces additional complexity that may confer unique binding properties or metabolic characteristics.

The compound's emergence in the chemical literature also reflects advances in synthetic methodology that have made such complex structures more accessible to researchers. Modern synthetic techniques allow for the precise construction of molecules containing multiple heterocyclic rings, enabling the exploration of structure-activity relationships that were previously difficult to investigate. This synthetic accessibility has contributed to the compound's availability through multiple commercial suppliers and its inclusion in chemical libraries for research purposes.

Classification and Chemical Family Relationships

This compound belongs to several overlapping classification systems within organic chemistry, reflecting its complex structural composition and multiple functional group components. Primary classification places this compound within the broad category of heterocyclic compounds, specifically as a member of the nitrogen-containing heterocycle family due to the presence of the piperidine ring. The compound further qualifies as a saturated heterocycle, distinguishing it from aromatic heterocyclic systems and aligning it with other cycloalkane-like structures that exhibit similar conformational behavior and chemical reactivity patterns.

Within the piperidine family specifically, this compound represents a 4-substituted derivative, where the substituent introduces significant structural complexity through the attachment of the dioxane ring system. Piperidine derivatives are extensively studied and utilized in pharmaceutical chemistry, with applications ranging from analgesics and anesthetics to cardiovascular agents and central nervous system modulators. The specific substitution pattern in this compound creates a unique member of this family, potentially exhibiting distinct pharmacological properties compared to other piperidine derivatives. The substitution at the 4-position is particularly significant because it places the bulky dioxane group in an equatorial position when the piperidine ring adopts its preferred chair conformation, minimizing steric interactions and potentially enhancing stability.

The dioxane component of the structure places this compound within the family of acetal-containing molecules, specifically as a cyclic acetal derivative. Dioxanes are six-membered rings containing two oxygen atoms, and they are commonly employed as protecting groups for carbonyl compounds in synthetic chemistry. The 1,3-dioxane ring system is particularly stable and resistant to various chemical conditions, making it valuable for synthetic applications where selective protection and deprotection strategies are required. The 5,5-dimethyl substitution pattern further enhances the stability of this dioxane ring through the gem-dimethyl effect, which reduces the conformational flexibility and increases resistance to hydrolysis.

| Classification Category | Specific Type | Structural Feature |

|---|---|---|

| Heterocyclic Compound | Nitrogen heterocycle | Piperidine ring |

| Saturated Heterocycle | Six-membered ring | Chair conformation |

| Acetal Derivative | Cyclic acetal | 1,3-Dioxane system |

| Substituted Piperidine | 4-Substituted | Equatorial substituent |

| Salt Formation | Oxalate salt | Ionic interaction |

As an oxalate salt, the compound also belongs to the category of organic salts, where the basic piperidine nitrogen has been protonated and paired with the dicarboxylate oxalate anion. This salt formation significantly influences the compound's physical properties, including solubility, stability, and crystallization behavior. Oxalate salts are commonly employed in pharmaceutical chemistry to improve the handling characteristics and bioavailability of amine-containing compounds, providing a well-established precedent for the utility of this particular salt form.

The compound's classification within chemical databases reflects these multiple structural features, with entries in systems such as PubChem, ChemSpider, and various commercial chemical catalogs. These classifications facilitate literature searching and enable researchers to identify related compounds with similar structural motifs or potential biological activities.

Nomenclature Systems and Identifiers

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple ring systems. The official International Union of Pure and Applied Chemistry name, as documented in chemical databases, is "4-(5,5-dimethyl-1,3-dioxan-2-yl)piperidine;oxalic acid," which clearly delineates the two component parts of the salt. This nomenclature system begins with the substituent group (5,5-dimethyl-1,3-dioxan-2-yl) and indicates its attachment point (position 4) on the parent piperidine ring, followed by the salt-forming acid component.

Properties

IUPAC Name |

4-(5,5-dimethyl-1,3-dioxan-2-yl)piperidine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2.C2H2O4/c1-11(2)7-13-10(14-8-11)9-3-5-12-6-4-9;3-1(4)2(5)6/h9-10,12H,3-8H2,1-2H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIVKYBWHPORZOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)C2CCNCC2)C.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5,5-Dimethyl-1,3-dioxan-2-yl Intermediate

- The 1,3-dioxane ring with 5,5-dimethyl substitution is typically prepared via transesterification or acetalization reactions involving 3-hydroxy-2-butanone and dimethyl carbonate under catalytic conditions.

- A representative method involves heating 3-hydroxy-2-butanone with dimethyl carbonate in the presence of a catalyst such as sodium propylate at 60–100 °C for 3–6 hours to promote ester exchange.

- The reaction temperature is then increased to 110–160 °C for 2–5 hours to distill off methanol byproduct, driving the reaction to completion.

- After cooling, neutralization with concentrated hydrochloric acid adjusts the pH to approximately 7.

- The crude product is isolated by crystallization at 0–5 °C, filtration, and drying.

- Recrystallization from appropriate solvents at elevated temperatures (around 80 °C) followed by cooling and vacuum drying yields highly pure 4,5-dimethyl-1,3-dioxole-2-ketone with purity >99.5% and yields around 50–53% based on starting 3-hydroxy-2-butanone.

Coupling to Piperidine

- The 5,5-dimethyl-1,3-dioxan-2-yl moiety is then chemically linked to the piperidine ring, typically via nucleophilic substitution or reductive amination methods.

- Literature on structurally related piperidine derivatives suggests reductive amination of the corresponding aldehyde or ketone with piperidine under reducing conditions (e.g., sodium borohydride or catalytic hydrogenation) to form the substituted piperidine.

- Alternative synthetic routes involve cyclopropanation or ring closure strategies to rigidify the piperidine structure, enhancing biological activity, but these are more complex and less common for this compound.

Formation of the Oxalate Salt

- The final step involves the reaction of 4-(5,5-dimethyl-1,3-dioxan-2-yl)piperidine with oxalic acid to form the oxalate salt.

- This is typically achieved by dissolving the free base piperidine derivative in an appropriate solvent (e.g., ethanol or water) and adding stoichiometric amounts of oxalic acid under stirring at ambient temperature.

- The salt precipitates out or can be induced to crystallize by cooling.

- The product is isolated by filtration and dried under vacuum to yield 4-(5,5-dimethyl-1,3-dioxan-2-yl)piperidine oxalate with typical purity around 90% as supplied commercially.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| 1. Transesterification/acetalization | 3-hydroxy-2-butanone, dimethyl carbonate, sodium propylate catalyst | 60–100 | 3–6 h | - | - | Ester exchange reaction |

| 2. Heating & distillation | Same mixture, distillation of methanol byproduct | 110–160 | 2–5 h | - | - | Drives reaction to completion |

| 3. Neutralization & crystallization | Add HCl to pH ~7, cool to 0–5 | Room temp to 0–5 | - | 50–53 | 99.6 | Isolation of 4,5-dimethyl-1,3-dioxole-2-ketone |

| 4. Coupling to piperidine | Reductive amination or nucleophilic substitution | Ambient to reflux | Variable | - | - | Forms 4-(5,5-dimethyl-1,3-dioxan-2-yl)piperidine |

| 5. Salt formation | Reaction with oxalic acid in solvent | Ambient | 1–3 h | - | ~90 | Precipitation and isolation of oxalate salt |

Research Findings and Considerations

- The preparation method for the dioxane ketone intermediate is well-documented with high purity and moderate yield, emphasizing safety by controlling reaction temperature and neutralization steps.

- The coupling to piperidine and subsequent salt formation are standard organic synthesis procedures, with the oxalate salt improving solubility and stability for research applications.

- Structural rigidity introduced in related piperidine derivatives has been shown to influence biological activity, suggesting that precise control of stereochemistry during synthesis is important for pharmaceutical development.

- Commercially available samples of the oxalate salt typically have purity around 90%, suitable for research but may require further purification for pharmaceutical use.

Chemical Reactions Analysis

Acid-Base Reactions

The oxalate ion () is a weak acid, enabling neutralization reactions with strong bases:This reaction replaces the oxalate with hydroxide ions, forming the free base 4-(5,5-dimethyl-1,3-dioxan-2-yl)piperidine and sodium oxalate.

Hydrolysis of the Dioxane Acetal

The 1,3-dioxane ring is an acetal susceptible to acidic hydrolysis, breaking into a diol and a carbonyl compound. For example:Conditions : Acidic media (e.g., HCl, ) at elevated temperatures.

Products : Likely yield 3-hydroxy-2-butanone and 1,2-propanediol derivatives .

Thermal Decomposition

Under high temperatures (>204°C, its melting point), the compound decomposes into hazardous gases:Key Products : Carbon monoxide, carbon dioxide, nitrogen oxides .

Oxidation Reactions

The piperidine moiety may undergo oxidation in the presence of strong oxidizers (e.g., , ):Hazard Note : Reactions with oxidizers are exothermic and may release toxic gases .

Interaction with Acid Chlorides

The oxalate ion can react with acid chlorides (e.g., acetyl chloride) via nucleophilic acyl substitution:Outcome : Formation of carboxylic acid derivatives and release of .

Stability in Aqueous Media

The compound is sparingly soluble in water but may slowly hydrolyze under prolonged exposure to moisture. Hydrolysis products include oxalic acid and the free piperidine-dioxane base .

Scientific Research Applications

Biological Applications

1. Medicinal Chemistry

The compound has been investigated for its potential as a pharmacological agent. Research suggests that derivatives of piperidine compounds can exhibit significant biological activities, including:

- Antimicrobial Activity: Compounds similar to 4-(5,5-Dimethyl-1,3-dioxan-2-YL)piperidine oxalate have shown effectiveness against various bacterial strains, making them candidates for antibiotic development .

- Renin Inhibition: Studies have identified piperidine derivatives as potent renin inhibitors, suggesting potential applications in treating hypertension .

2. Neuropharmacology

The structural features of this compound may allow it to interact with neurotransmitter systems. Compounds with similar structures have been studied for their effects on cognitive functions and mood disorders.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the piperidine ring followed by the introduction of the dioxane moiety. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds.

Material Science Applications

1. Polymer Chemistry

Due to its unique structure, this compound may be utilized in the development of new polymeric materials with enhanced properties such as flexibility and durability.

2. Drug Delivery Systems

The compound's solubility and stability profile make it a candidate for incorporation into drug delivery systems. Its ability to form complexes with other pharmaceutical agents can enhance bioavailability and therapeutic efficacy.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various piperidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited significant inhibitory effects on bacterial growth .

Case Study 2: Renin Inhibitor Development

Research focused on designing new renin inhibitors based on piperidine structures demonstrated that modifications to the piperidine ring could enhance potency and selectivity. The findings support further investigation into derivatives like this compound for hypertension treatment .

Mechanism of Action

The mechanism of action of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)piperidine oxalate involves its interaction with specific molecular targets. The piperidine ring can interact with biological receptors or enzymes, influencing their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Comparisons

Key Observations :

- The target compound shares the piperidine-dioxane motif with 5a but lacks the triterpenoid backbone, resulting in lower molecular weight and distinct pharmacological applications .

- Boron-containing analogs (e.g., dioxaborinane derivatives) prioritize cross-coupling reactivity over solubility, contrasting with the oxalate salt’s role in bioavailability enhancement .

- Dioxalate salts like Imp. F(EP) demonstrate the prevalence of oxalate counterions in stabilizing charged pharmacophores, though their structural complexity exceeds the target compound .

Key Observations :

- Oxalyl chloride is a common reagent for activating carboxylic acids or forming salts, as seen in both 5a and the target compound’s synthesis .

- Acetal-protected aldehydes (e.g., 5,5-dimethyl-1,3-dioxane-2-butanal) highlight the dioxane ring’s utility as a protecting group, differing from the target compound’s role as a pharmacophore .

Spectroscopic and Analytical Data

Table 3: Spectroscopic Signatures

Biological Activity

4-(5,5-Dimethyl-1,3-dioxan-2-YL)piperidine oxalate is a compound with significant potential in various biological applications. Its unique chemical structure, characterized by a piperidine ring and a dioxane moiety, suggests interesting pharmacological properties. This article reviews the biological activity of this compound based on diverse sources, including toxicological data, potential therapeutic uses, and relevant case studies.

- Molecular Formula : C13H23NO6

- Molecular Weight : 289.33 g/mol

- CAS Number : 423768-60-9

- Purity : ≥90%

Toxicological Profile

The toxicological effects of this compound have been evaluated in various studies:

The compound is classified as having moderate toxicity upon ingestion and can cause irritation to the skin and eyes. Long-term exposure is not expected to produce chronic health effects .

Pharmacological Potential

Research indicates that compounds with similar structural features may exhibit various pharmacological activities:

- Neuroprotective Effects : Compounds containing piperidine rings have been associated with neuroprotective properties. For instance, studies on related piperidine derivatives suggest they may help in conditions like Alzheimer's disease by inhibiting acetylcholinesterase activity .

- Antioxidant Activity : The dioxane structure may contribute to antioxidant properties, which can protect against oxidative stress in cells. This is particularly relevant in the context of kidney health, where oxidative damage is a significant concern .

- Hypolipidemic Effects : Similar compounds have shown potential in reducing plasma triglycerides and cholesterol levels, indicating a possible role in managing metabolic disorders .

Case Studies

A few notable studies highlight the biological activity of related compounds:

- Protective Effects Against Oxidative Damage : In vitro studies demonstrated that polysaccharides derived from Porphyra yezoensis could protect renal epithelial cells from oxidative damage caused by oxalic acid. This suggests that derivatives of oxalic acid may also play a protective role in cellular environments .

- Cell Viability Studies : Research involving cell lines treated with compounds similar to this compound showed improved cell viability and reduced apoptosis under oxidative stress conditions. This indicates potential therapeutic applications in protecting cells from damage .

Q & A

Q. What are the key physicochemical properties of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)piperidine oxalate, and how do they influence experimental design?

- Answer: The compound (CAS 423768-60-9) has a molecular formula C₁₃H₂₃NO₆ , molecular weight 289.32 g/mol , melting point 204°C , and boiling point 273°C at 760 mmHg. Its high melting point suggests thermal stability, requiring high-temperature reactions or controlled heating for dissolution. The oxalate salt form enhances crystallinity, facilitating purification via recrystallization. Safety data (S26, S36/37/39, S45) indicate corrosive hazards, necessitating PPE (gloves, goggles) and fume hood use. Solubility in polar solvents (e.g., DMSO, ethanol) should be empirically verified for reaction optimization .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Answer: Key protocols include:

- Inhalation/Contact: Use fume hoods; rinse skin/eyes with water for 15 minutes if exposed.

- Storage: Store in airtight containers at 2–8°C to prevent hygroscopic degradation.

- Waste Disposal: Neutralize with a weak base (e.g., sodium bicarbonate) before disposal to mitigate oxalic acid’s corrosiveness.

Safety sheets (GHS) classify it as corrosive (Hazard Statement C), requiring emergency showers and eyewash stations in proximity .

Q. What are common synthetic routes for preparing this compound?

- Answer: A validated method involves coupling 4-(5,5-dimethyl-1,3-dioxan-2-yl)piperidine with oxalic acid via acid-base reaction in ethanol. Key steps:

Dissolve piperidine derivative in anhydrous ethanol.

Add equimolar oxalic acid under nitrogen.

Reflux at 70°C for 6 hours, then cool to precipitate the oxalate salt.

Yield optimization (75–85%) requires pH control (pH 3–4) and inert atmosphere to prevent oxidation .

Advanced Research Questions

Q. How can stereochemical purity of derivatives be analyzed, given structural complexity?

- Answer: Techniques include:

- Chiral HPLC: Use a Chiralpak® AD-H column with hexane:isopropanol (90:10) to resolve enantiomers.

- NMR Spectroscopy: Analyze coupling constants (e.g., vicinal protons in dioxane ring) and NOESY for spatial configuration.

- X-ray Crystallography: Resolve absolute configuration for crystalline derivatives.

For non-crystalline samples, compare experimental vs. computed [α]D values using DFT .

Q. How might researchers address discrepancies in synthetic yields reported for analogs?

- Answer: Contradictions in yields (e.g., 60% vs. 85%) arise from:

- Reagent Purity: Use ≥99% oxalic acid to avoid side reactions.

- Reaction Monitoring: Employ in-situ FTIR to track carbonyl formation (C=O stretch at 1700 cm⁻¹).

- Design of Experiments (DoE): Optimize variables (temperature, stoichiometry) via response surface methodology (RSM).

Reproducibility requires strict control of anhydrous conditions and exclusion of trace metals .

Q. What pharmacological applications are suggested by structural analogs of this compound?

- Answer: Piperidine-dioxane hybrids are explored as:

- CNS Agents: The dioxane ring mimics sugar moieties in glycosidase inhibitors (e.g., miglitol analogs).

- Enzyme Inhibitors: Oxalate groups chelate metal ions in metalloproteases (e.g., MMP-2/9).

- Prodrugs: The 1,3-dioxane moiety acts as a hydrolytically labile protecting group for sustained release.

In vitro assays (IC₅₀) for target enzymes should validate bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.